1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-ethylsulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S2/c1-5-22(18,19)16-7-6-8-17(10-9-16)23(20,21)13-11(2)14-15(4)12(13)3/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBNGHPVBFZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,5-trimethyl-1H-pyrazole.
Sulfonylation: The pyrazole ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Diazepane ring formation: The final step involves the formation of the diazepane ring through a cyclization reaction, often facilitated by a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce thiols.
Scientific Research Applications
1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the diazepane ring provides structural stability. This compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- 1-(Ethylsulfonyl)-4-((1,3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Uniqueness
1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Biological Activity
The compound 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 330.4 g/mol. The synthesis typically involves multi-step organic reactions, incorporating ethylsulfonyl and pyrazole derivatives. The reaction conditions often include specific catalysts and solvents to optimize yield and purity.
Synthetic Route Overview
- Step 1 : Preparation of ethylsulfonyl intermediates.
- Step 2 : Coupling with 1,3,5-trimethyl-1H-pyrazole under controlled conditions.
- Step 3 : Formation of the diazepane structure through cyclization reactions.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance:
- In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cancer types.
The mechanism of action involves:
- Enzyme Inhibition : The compound acts as a potential inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : It has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative effects.
- Findings : Induced G2/M phase cell cycle arrest and significant apoptosis markers were observed.
- IC50 : Approximately 52 nM was noted for MCF-7 cells.
-
Study on A549 Cells :
- Objective : To assess the compound's effect on lung cancer cells.
- Findings : Similar antiproliferative effects were noted with an IC50 around 60 nM.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique properties:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 0.052 | Antiproliferative |
| Compound B | Structure B | 0.060 | Antiproliferative |
| Subject Compound | 0.055 | Antiproliferative |
Q & A
Q. What are the optimal synthetic routes for 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sequential sulfonylation of a 1,4-diazepane precursor. Key steps include:
- Sulfonyl Group Introduction: React the diazepane with ethylsulfonyl chloride and 1,3,5-trimethylpyrazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in anhydrous acetonitrile) to ensure regioselectivity .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Yield optimization may require temperature control (0–5°C during sulfonylation) and stoichiometric tuning of sulfonylating agents (1.2–1.5 equivalents each) .
- Troubleshooting: Low yields often arise from incomplete sulfonylation or competing side reactions. Monitor progress via TLC or LC-MS and adjust reaction time (12–24 hours) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the diazepane backbone and sulfonyl group integration. Pyrazole ring protons (1,3,5-trimethyl groups) appear as singlets at δ 2.1–2.5 ppm .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode validates the molecular ion peak (e.g., m/z 445.12 for [M+H]) .
- FT-IR: Confirm sulfonyl S=O stretches at 1150–1350 cm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis: Perform dose-dependent assays (e.g., IC studies) across multiple cell lines to differentiate target-specific effects from off-target toxicity .
- Structural-Activity Relationship (SAR): Compare analogs (e.g., replacing ethylsulfonyl with thiophene-sulfonyl) to isolate functional group contributions .
- Statistical Validation: Apply ANOVA or t-tests to biological replicates to confirm significance thresholds (p < 0.05). Address batch variability by standardizing assay conditions (e.g., serum-free media, fixed incubation times) .
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Machine Learning (ML): Train ML models on reaction databases (e.g., PubChem) to predict optimal solvents/catalysts. Feature engineering should include descriptors like sulfonyl electrophilicity and diazepane ring strain .
- In Silico Screening: Dock derivatives into target protein structures (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Q. How can experimental design principles (DoE) optimize multi-step synthesis and reduce resource expenditure?
Methodological Answer:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent polarity) in a 2 factorial setup to identify critical parameters. For example, solvent polarity (DMF vs. acetonitrile) may dominate sulfonylation efficiency .
- Response Surface Methodology (RSM): Use central composite design to model non-linear relationships (e.g., temperature vs. yield) and identify maxima .
- Robustness Testing: Introduce deliberate perturbations (e.g., ±5°C temperature shifts) to assess process stability .
Mechanistic and Application-Oriented Questions
Q. What is the proposed mechanism for the compound’s interaction with biological targets like protein kinases?
Methodological Answer:
- Binding Mode Analysis: Molecular dynamics simulations suggest the ethylsulfonyl group occupies hydrophobic pockets, while the pyrazole sulfonyl moiety hydrogen-bonds with catalytic lysine residues (e.g., in PKA kinases) .
- Enzyme Inhibition Assays: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition kinetics. Pre-incubate the compound with ATP to test competitive binding .
Q. How can researchers leverage this compound’s scaffold for developing selective inhibitors?
Methodological Answer:
- Fragment-Based Drug Design (FBDD): Replace the pyrazole ring with bioisosteres (e.g., triazoles) to modulate solubility and target affinity. Synthetic routes may require Huisgen cycloaddition (click chemistry) .
- Prodrug Modifications: Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the ethylsulfonyl group to enhance bioavailability .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
Methodological Answer:
- Inter-Lab Calibration: Share standardized reagents (e.g., sulfonyl chlorides from the same supplier) and protocols (e.g., anhydrous conditions) via collaborative networks .
- Microscale High-Throughput Screening (HTS): Use 96-well plates to test reaction conditions in parallel, identifying outlier-sensitive steps (e.g., moisture-sensitive intermediates) .
Safety and Regulatory Considerations
Q. What safety protocols are essential when handling sulfonating agents during synthesis?
Methodological Answer:
- Engineering Controls: Perform sulfonylation in fume hoods with blast shields. Use gas-tight syringes for sulfonyl chloride transfers to avoid inhalation .
- Waste Management: Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
